molecular formula C16H19NO5 B2889502 N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1351641-77-4

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2889502
CAS No.: 1351641-77-4
M. Wt: 305.33
InChI Key: BNWOSCGZGKVWJU-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a methoxy group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps. One common route includes the formation of the benzofuran core followed by the introduction of the methoxy group and the carboxamide functionality. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-hydroxyoxan-4-yl)methyl]-1-phenylmethanesulfonamide
  • N-[(4-hydroxyoxan-4-yl)methyl]-N,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
  • N-[(4-Hydroxyoxan-4-yl)methyl]acetamide

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-20-12-4-2-3-11-9-13(22-14(11)12)15(18)17-10-16(19)5-7-21-8-6-16/h2-4,9,19H,5-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOSCGZGKVWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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